molecular formula C8H20Cl2N2 B1487591 (1-Ethylpiperidin-3-yl)methanamine dihydrochloride CAS No. 1223210-39-6

(1-Ethylpiperidin-3-yl)methanamine dihydrochloride

Cat. No.: B1487591
CAS No.: 1223210-39-6
M. Wt: 215.16 g/mol
InChI Key: NLYYCUOWIFLSBD-UHFFFAOYSA-N
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Description

(1-Ethylpiperidin-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . It is a derivative of piperidine, a six-membered ring containing nitrogen, and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with ethylpiperidine as the starting material.

  • Reaction Steps: The compound is synthesized through a series of reactions, including nitration , reduction , and alkylation .

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

(1-Ethylpiperidin-3-yl)methanamine dihydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form piperidinone derivatives.

  • Reduction: Reduction reactions can convert the compound into amine derivatives.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

  • Common Reagents and Conditions: Reagents such as hydrogen peroxide , sodium borohydride , and alkyl halides are commonly used in these reactions.

  • Major Products Formed: The major products include piperidinone , amine derivatives, and various substituted derivatives.

Scientific Research Applications

(1-Ethylpiperidin-3-yl)methanamine dihydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in biological studies to understand the role of piperidine derivatives in biological systems.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (1-Ethylpiperidin-3-yl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways :

  • Molecular Targets: The compound interacts with specific receptors and enzymes in biological systems.

  • Pathways: It modulates various biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

(1-Ethylpiperidin-3-yl)methanamine dihydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidine derivatives such as 1-methylpiperidin-4-yl)methanamine dihydrochloride and 4-(3-methylpiperidin-1-yl)phenyl)methanamine dihydrochloride are structurally similar.

  • Uniqueness: The presence of the ethyl group at the 1-position of the piperidine ring distinguishes this compound from other piperidine derivatives, leading to different chemical and biological properties.

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Properties

IUPAC Name

(1-ethylpiperidin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-2-10-5-3-4-8(6-9)7-10;;/h8H,2-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYYCUOWIFLSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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